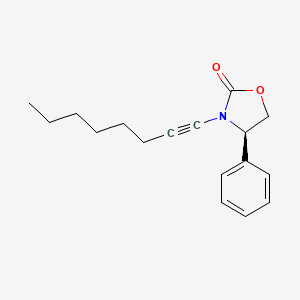
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The specific structure of this compound suggests potential utility in asymmetric synthesis and as a building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Oct-1-YN-1-YL Group: This step may involve the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne group to the oxazolidinone ring.
Addition of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Building Block: Utilized in the construction of complex organic molecules.
Biology
Antibiotic Research:
Medicine
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one would depend on its specific application. In the context of antibiotics, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. For other applications, the mechanism would involve interactions with specific molecular targets relevant to the desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with similar applications to linezolid but with improved potency and reduced side effects.
Uniqueness
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the oct-1-YN-1-YL group, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Propriétés
Numéro CAS |
503590-25-8 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
(4R)-3-oct-1-ynyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-5-6-10-13-18-16(14-20-17(18)19)15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,14H2,1H3/t16-/m0/s1 |
Clé InChI |
HNELQAOPAKOJMD-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCC#CN1[C@@H](COC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCC#CN1C(COC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
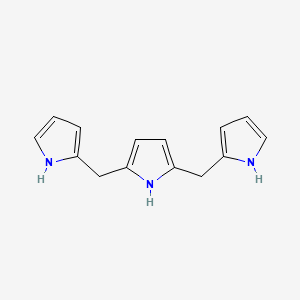
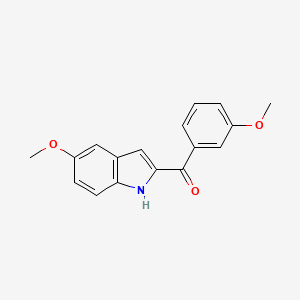
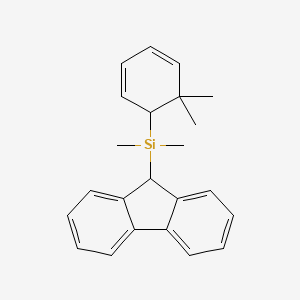
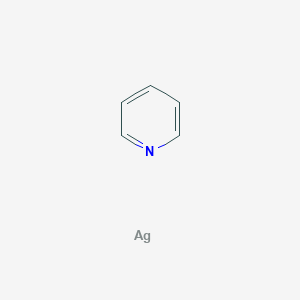
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
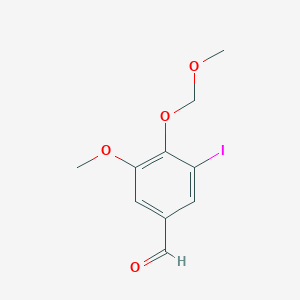
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

